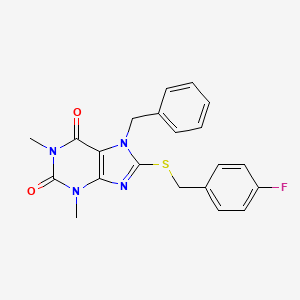
Acide 4-oxo-4-(phénéthyloxy)butanoïque
Vue d'ensemble
Description
4-Oxo-4-(phenethyloxy)butanoic acid is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is characterized by the presence of a ketone group (4-oxo) and a phenethyloxy group attached to a butanoic acid backbone. This compound is primarily used in research settings and has various applications in chemistry and biology.
Applications De Recherche Scientifique
4-Oxo-4-(phenethyloxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(phenethyloxy)butanoic acid typically involves the esterification of phenethyl alcohol with succinic anhydride, followed by hydrolysis. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxo-4-(phenethyloxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenethyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of 4-Oxo-4-(phenethyloxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 4-Oxo-4-(4-phenoxyphenyl)butanoic acid
- 4-Oxo-4-(4-phenylphenyl)butanoic acid
- 4-Oxo-4-phenylbutyric acid
Comparison: 4-Oxo-4-(phenethyloxy)butanoic acid is unique due to its specific phenethyloxy group, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the phenethyloxy group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propriétés
IUPAC Name |
4-oxo-4-(2-phenylethoxy)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)6-7-12(15)16-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVZRNOWHCEDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2566288.png)
![7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566290.png)
![ethyl 4-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-3-oxobutanoate](/img/structure/B2566291.png)


![3-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2566294.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2566296.png)


![4-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide](/img/structure/B2566301.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2566306.png)
![N-(1-cyano-1-methylethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2566307.png)
![3-Phenyl-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2566310.png)
